molecular formula C8H10FNO2 B1400327 2-Fluoro-5-(2-methoxyethoxy)pyridine CAS No. 1209778-75-5

2-Fluoro-5-(2-methoxyethoxy)pyridine

Cat. No. B1400327
M. Wt: 171.17 g/mol
InChI Key: UVVDIRIRPRZPJN-UHFFFAOYSA-N
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Patent
US08987251B2

Procedure details

To a 0° C. suspension of Cs2CO3 (18.73 g, 57.48 mmol) in 150 mL DMF was added 6-fluoropyridin-3-ol (5.0 g, 44.21 mmol). The cloudy brown mixture was stirred for 15 minutes, then 1-bromo-2-methoxyethane (6.232 mL, 66.32 mmol) was added. The reaction mixture was heated in a 110° C. sand bath and stirred for 17 hours, after which it was cooled to ambient temperature and the DMF was removed in vacuo. The resulting residue was combined with saturated NH4Cl and the mixture was extracted with DCM. The combined extracts were dried (Na2SO4), filtered, and concentrated. The crude material was purified on silica gel (5-50% ethyl acetate in hexanes gradient) to give the desired product (7.00 g, 92.50% yield) as a clear, colorless oil.
Quantity
18.73 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
6.232 mL
Type
reactant
Reaction Step Three
Yield
92.5%

Identifiers

REACTION_CXSMILES
C([O-])([O-])=O.[Cs+].[Cs+].[F:7][C:8]1[N:13]=[CH:12][C:11]([OH:14])=[CH:10][CH:9]=1.Br[CH2:16][CH2:17][O:18][CH3:19]>CN(C=O)C>[F:7][C:8]1[CH:9]=[CH:10][C:11]([O:14][CH2:16][CH2:17][O:18][CH3:19])=[CH:12][N:13]=1 |f:0.1.2|

Inputs

Step One
Name
Quantity
18.73 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC1=CC=C(C=N1)O
Step Three
Name
Quantity
6.232 mL
Type
reactant
Smiles
BrCCOC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
110 °C
Stirring
Type
CUSTOM
Details
The cloudy brown mixture was stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred for 17 hours
Duration
17 h
TEMPERATURE
Type
TEMPERATURE
Details
after which it was cooled to ambient temperature
CUSTOM
Type
CUSTOM
Details
the DMF was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined extracts were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude material was purified on silica gel (5-50% ethyl acetate in hexanes gradient)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
FC1=NC=C(C=C1)OCCOC
Measurements
Type Value Analysis
AMOUNT: MASS 7 g
YIELD: PERCENTYIELD 92.5%
YIELD: CALCULATEDPERCENTYIELD 92.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.